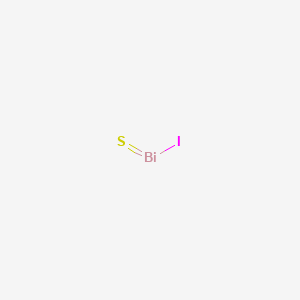

Iodo(thioxo)bismuthine

Description

Properties

IUPAC Name |

iodo(sulfanylidene)bismuthane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.HI.S/h;1H;/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBMJLHALPHSTM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Bi]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548890 | |

| Record name | Iodobismuthanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-32-9 | |

| Record name | Iodobismuthanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Iodo Thioxo Bismuthine and Analogous Compounds

Solution-Based Synthesis Approaches

Solution-based methods are widely utilized for the synthesis of BiSI due to their versatility in controlling reaction parameters and often milder conditions compared to solid-state reactions.

Solvothermal and hydrothermal syntheses are prominent techniques for producing crystalline BiSI. These methods involve chemical reactions in a closed system, such as an autoclave, where the solvent is heated above its boiling point to generate high pressure. In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs non-aqueous solvents.

The formation of BiSI and the related compound Bi13S18I2 can be controlled through a facile solvothermal process. researchgate.net BiSI tends to form under lower sulfur to bismuth (S/Bi) molar ratio conditions. However, it can readily convert to Bi13S18I2 when the S/Bi mole ratio is higher. researchgate.netrsc.org Researchers have successfully synthesized BiSI nanorods at relatively low temperatures (393 K) using wet chemical methods. researchgate.net The competitive growth of BiOI and BiSI can be investigated by varying the amount of thiourea (B124793) ((NH2)2CS) in a solvothermal process using ethanol (B145695) as the medium. scientific.netresearchgate.net By adjusting the mole ratio of thiourea to bismuth nitrate (B79036), either BiOI nanolamellas or BiSI nanowires can be selectively obtained. koreascience.kr

A variety of precursors have been used in these methods. For instance, Bi(NO3)3·5H2O, (NH2)2CS, and I2 have been used as reactants in ethanol. scientific.netresearchgate.net Another approach involves the use of Bi nitrate, thiourea, and iodine dissolved in ethanol at 160 °C for 30 hours. koreascience.kr A simple reflux reaction in DMF at 160 °C using bismuth citrate (B86180) and thiourea has also been reported for the synthesis of related bismuth sulfide (B99878) nanorods. rsc.org Furthermore, a novel synthetic route has been demonstrated for obtaining pure BiSI and Bi13S18I2 powders at a relatively low temperature of 120 °C in a solution system under atmospheric pressure. rsc.org Hydrothermal methods have also been employed, for example, in the synthesis of BiSI/BiOI/CNT nanocomposites and BiSI promoted n-p-n double heterojunctions photocatalysts. researchgate.net

Table 1: Examples of Solvothermal/Hydrothermal Synthesis Parameters for BiSI and Analogues

| Precursors | Solvent | Temperature (°C) | Time (h) | Product | Reference |

|---|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O, (NH₂)₂CS, I₂ | Ethanol | - | - | BiSI nanowires, BiOI nanolamellas | scientific.netresearchgate.net |

| Bi nitrate, thiourea, iodine | Ethanol | 160 | 30 | Rod-like BiSI | koreascience.kr |

| BiI₃, CH₄N₂S, MAI | Ethylene glycol | 195 | 0.5 - 12 | BiSI, Bi₁₃S₁₈I₂ | researchgate.net |

| BiCl₃, NaI, thiourea | N,N-dimethylformamide | 200 (annealing) | - | Phase-pure BiSI thin films | researchgate.net |

| Bismuth nitrate, L-cysteine | - | - | - | Bi₂S₃ particles | researchgate.net |

| Bi₂O₃, thiourea | 2-mercaptoethanol/ethanolamine | 200 | - | BiSI nanorods | mdpi.com |

Electrochemical deposition is another solution-based technique that offers precise control over film thickness and composition. This method involves the reduction of ionic species from an electrolyte solution onto a conductive substrate to form a thin film. While not as commonly reported for BiSI specifically, the electrochemical deposition of related bismuth chalcogenides and bismuth itself is well-established. nih.govmdpi.comrsc.orgmdpi.com For instance, Bi-Te thin films have been fabricated using three-electrode electrodeposition, where the composition of the film is dependent on the electrolyte composition but not the over-potential. nih.gov This technique is valued for its low cost, simple setup, and ease of controlling experimental parameters. nih.gov

Solvothermal and Hydrothermal Synthesis Pathways

Solid-State and Green Chemistry Synthesis Routes

In an effort to develop more sustainable and efficient synthetic methods, solid-state and green chemistry approaches have been explored for the production of Iodo(thioxo)bismuthine.

Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free method that relies on mechanical energy to induce chemical reactions. This approach is recognized as a rapid and effective route for synthesizing chalcohalides like BiSI. bohrium.comreading.ac.uk The process involves milling the reactants together, often followed by a short heat treatment to improve crystallinity. bohrium.com This method avoids issues related to the volatilization of halides that can occur at high temperatures. reading.ac.uk

One-step mechanochemical synthesis has been successfully used to produce pure BiSI and Bi19S27I3 without the need for heating or aqueous operations. researchgate.netresearchgate.net The reactants, such as bismuth, sulfur, and iodine, are placed in a grinding vessel with stainless steel balls and milled for a specific duration. researchgate.net This technique has been shown to be scalable for the production of large quantities of phase-pure chalcohalides. reading.ac.uk

A significant challenge in the synthesis of BiSI is the formation of secondary phases. researchgate.net Depending on the synthesis conditions, impurities such as Bi2S3, BiI3, BiOI, or the bismuth-rich phase Bi13S18I2 can co-exist with the desired BiSI phase. researchgate.netnih.gov For example, in solvothermal synthesis, the S/Bi molar ratio is a critical parameter; a high ratio can lead to the formation of Bi13S18I2. researchgate.netrsc.org Similarly, the competitive growth of BiOI and BiSI is often observed and can be controlled by the reactant ratios. researchgate.netkoreascience.kr

Achieving a specific morphology, such as nanorods or thin films, is also a key objective for many applications. researchgate.netmdpi.com While methods like solvothermal synthesis can produce nanorods, controlling their dimensions and uniformity can be challenging. researchgate.netkoreascience.kr In thin-film fabrication via spin-coating, the formation of a stable BiI3-thiourea complex can hinder the conversion to BiSI. researchgate.net Furthermore, even when phase-pure powders are obtained, producing high-quality thin films or ingots for property measurements can be difficult. bohrium.com

Mechanochemical Synthesis Protocols

Precursor Chemistry and Reactant Optimization

The choice of precursors and the optimization of reactant concentrations are crucial for controlling the phase and morphology of the final product. In solution-based methods, the solubility and reactivity of the bismuth, sulfur, and iodine sources play a significant role. For instance, using BiCl3, NaI, and thiourea in N,N-dimethylformamide has been shown to overcome the formation of impurity phases in spin-coated thin films. researchgate.net The large electronegativity difference between Na and Cl is thought to facilitate the reaction. researchgate.net

In a two-step solution process, Bi2S3 is first formed from a Bi2O3-thiourea solution and then converted to BiSI by reacting with BiI3. mdpi.com The molar ratio of Bi:S in the initial solution was found to strongly influence the formation of BiSI. mdpi.com Another strategy to produce phase-pure BiSI involves a single-precursor solution approach, also known as thermolysis. researchgate.net Selenium doping of BiSI films has been achieved by substituting SeO2 for thiourea in spray pyrolysis precursor solutions to tune the band gap. acs.org The use of specific precursors like bismuth citrate can also act as a template for the growth of nanostructures. rsc.org In the synthesis of analogous tin chalcohalides, certain thiocyanate (B1210189) precursors have been found to be selective towards the formation of the desired multinary compositions, preventing the formation of binary impurities. nih.gov

Role of Bismuth Salts and Iodide Sources

The selection of the bismuth salt is a critical first step in the synthesis of this compound compounds. Bismuth(III) iodide (BiI₃) is a common and direct precursor, serving as both the source of the bismuth(III) cation and the iodide anions. wikipedia.orgnih.gov It is a gray-black salt that can be synthesized by the direct reaction of bismuth metal with iodine or by treating bismuth oxide with hydroiodic acid. wikipedia.org In many synthetic procedures, BiI₃ is reacted directly with the desired thioxo ligand in a suitable solvent, such as acetonitrile (B52724), to yield the target complex. preprints.org

Alternatively, other bismuth(III) salts can be employed, including bismuth(III) nitrate (Bi(NO₃)₃), bismuth(III) chloride (BiCl₃), and bismuth(III) acetate (B1210297) (Bi(CH₃COO)₃). uni-bielefeld.deresearchgate.net These salts are often more readily available and can act as effective Lewis acids to facilitate reactions. utrgv.edumdpi.comresearchgate.net When a bismuth salt other than BiI₃ is used, a separate iodide source must be introduced into the reaction mixture. Common iodide sources include alkali metal iodides like sodium iodide (NaI) or potassium iodide (KI). wikipedia.org In these cases, the reaction proceeds via a salt metathesis reaction or by the formation of complex iodobismuthate anions in solution, which then coordinate to the thioxo ligand. For instance, BiI₃ can react with additional iodide donors to form anionic species like [BiI₅]²⁻, which can be part of the resulting complex. wikipedia.org The choice of solvent can also play a role, as bismuth salts can generate mineral acids under certain conditions, influencing the reaction pathway. utrgv.edu

The table below summarizes various bismuth salts and iodide sources used in the synthesis of related bismuth-iodide-ligand complexes.

Table 1: Bismuth Salts and Iodide Sources in Synthesis

| Precursor | Formula | Role in Synthesis | Notes |

|---|---|---|---|

| Bismuth(III) Iodide | BiI₃ | Primary source of both Bi³⁺ and I⁻. wikipedia.org | Often used directly in reactions with thioxo ligands. preprints.org Insoluble in water. wikipedia.org |

| Bismuth(III) Nitrate | Bi(NO₃)₃ | Source of Bi³⁺; requires a separate iodide source. | Often used in the synthesis of various bismuth-ligand complexes. nih.govresearchgate.net |

| Bismuth(III) Chloride | BiCl₃ | Source of Bi³⁺; requires a separate iodide source. | Used to synthesize various bismuth-ligand complexes; may lead to mixed-halide products if not fully substituted. researchgate.net |

| Bismuth(III) Acetate | Bi(CH₃COO)₃ | Source of Bi³⁺; requires a separate iodide source. | Used in reactions with soft scorpionate ligands to form bismuth complexes. uni-bielefeld.de |

| Potassium Iodide | KI | Source of I⁻ when using non-iodide bismuth salts. | Used to generate Bi³⁺ test precipitates and form iodobismuthate anions. wikipedia.org |

| Sodium Iodide | NaI | Source of I⁻ when using non-iodide bismuth salts. | Reacts with BiI₃ to form iodobismuth(III) anions. wikipedia.org |

| Hydroiodic Acid | HI | Can serve as an iodide source and proton source. | Used to synthesize BiI₃ from Bi₂O₃. wikipedia.org Also used in the formation of complex iodobismuthate hybrids. mdpi.com |

Selection and Modification of Thioxo-Containing Ligands

The structural and electronic properties of this compound compounds are largely dictated by the nature of the thioxo-containing ligand. These ligands are organic molecules that contain a C=S (thione) functional group, which acts as a soft donor site with a high affinity for the soft Lewis acid Bi³⁺. nih.gov Researchers have explored a wide variety of these ligands, ranging from simple thioureas to complex polydentate "scorpionate" ligands.

The selection of the ligand is based on the desired coordination number, geometry, and stability of the final bismuth complex. Key factors include:

Denticity: Ligands can be monodentate (e.g., thiourea derivatives), bidentate (e.g., β-thioxoketones), or polydentate (e.g., tripodal scorpionate ligands). preprints.orgmonash.edunih.gov

Donor Atoms: Many thioxo-containing ligands are ambidentate, possessing other potential donor atoms like nitrogen. For example, hydridotris(thioxotriazolyl)borate (Tt) ligands can coordinate to a metal through either their three sulfur atoms ([S₃] mode) or their three nitrogen atoms ([N₃] mode). acs.org For a soft metal like bismuth, coordination is almost exclusively through the soft sulfur donors. nih.govacs.org

Modification of these ligands, often by altering the substituents on the heterocyclic rings or backbone, allows for fine-tuning of the electronic and steric properties of the resulting bismuth complexes. For example, different alkyl or aryl groups on thioxotriazole-based ligands can modify the solubility and crystal packing of the final compound. uni-bielefeld.denih.gov The synthesis of these ligands often involves multi-step organic procedures, such as the reaction of a heterocycle like 5-thioxo-1,4-dihydro-4-ethyl-3-methyl-1,2,4-triazole with sodium tetrahydroborate to create a scorpionate-type ligand. nih.gov

The table below details several classes of thioxo-containing ligands used in the synthesis of bismuth complexes.

Table 2: Selected Thioxo-Containing Ligands for Bismuth Complex Synthesis

| Ligand Class | Example Ligand | Coordination Mode with Bismuth | Resulting Complex Features |

|---|---|---|---|

| Thiocarbamates | O-Methyl N-phenylthiocarbamate | Monodentate, S-coordination | Forms dinuclear complexes like [{I₂Bi(μ₂-I)₂BiI₂}{κ¹-MeOC(=S)N(H)Ph}₄]. preprints.org |

| β-Thioxoketones | 1,3-diphenyl-3-thioxopropan-1-one | Bidentate, S,O-coordination | Forms tris-substituted, mononuclear Bi(III) derivatives. monash.edu |

| Thioxotriazolylborates (Scorpionates) | Dihydrobis(thioxotriazolinyl)borato, [Bt(Et,Me)]⁻ | Bidentate, S₂-coordination | Forms neutral complexes where the ligand creates eight-membered chelate rings. nih.gov |

| Thioxotriazolylborates (Scorpionates) | Hydridotris(thioxotriazolyl)borate, (Tt) | Tridentate, S₃-coordination | Acts as a soft, tripodal ligand creating a propeller-type conformation with C₃ symmetry around the Bi center. acs.org |

| Thione Heterocycles | 5-methoxy-1,3-dihydro-2H-benzimidazole-2-thione | Monodentate, S-coordination | Can form dinuclear iodo-bridged bismuth complexes. preprints.org |

Advanced Structural Elucidation of Iodo Thioxo Bismuthine Complexes

X-ray Diffraction Techniques for Single Crystal Analysis

Determination of Coordination Geometry and Bond Parameters

The analysis of iodo(thioxo)bismuthine complexes using SCXRD reveals the specific coordination environment around the central bismuth atom. In many bismuth(III) halide complexes, the coordination geometry can be complex, often influenced by the presence of a stereochemically active lone pair of electrons. rsc.org However, in certain environments, a more regular geometry is observed.

For instance, in the related complex Sodium diiodo-bis[hydrotris(3-methyl-1-dithiazinan-2-ylidene)borate]bismuthate(III), Na[{HB(mtdaMe)3}2BiI2], the bismuth center adopts a nearly regular octahedral coordination geometry. rsc.org In this arrangement, the two iodo ligands are positioned trans to each other. The coordination sphere is completed by the sulfur atoms from the scorpionate ligands. rsc.org The determination of precise bond lengths and angles is crucial for understanding the nature of the metal-ligand interactions.

Detailed crystallographic data allows for the creation of comprehensive tables of bond parameters, which are essential for theoretical calculations and for comparing related structures.

Table 1: Selected Bond Parameters for a Representative Iodo-Bismuth Complex This table presents typical bond length data for a bismuth complex featuring Bi-S and Bi-I bonds, illustrating the type of information obtained from SCXRD studies.

| Bond | Bond Length (Å) | Coordination Geometry | Reference |

| Bi–S | 2.819(2) | Octahedral | rsc.org |

| Bi–S | 2.859(2) | Octahedral | rsc.org |

| Bi–I | Not specified | Octahedral | rsc.org |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, SCXRD data allows for a thorough analysis of how molecules are arranged within the crystal, a study known as crystal packing. This arrangement is governed by a network of intermolecular interactions. In iodo-bismuth complexes, halogen bonds (specifically I···I or I···N interactions) and various forms of hydrogen bonds (such as C–H···X, where X is a halogen) can play a dominant role in directing the supramolecular structure. researchgate.netnih.gov

Powder X-ray Diffraction for Bulk Material Characterization

Phase Identification and Crystallinity Assessment

The PXRD technique generates a unique diffraction pattern, or diffractogram, for a crystalline material, which serves as a "fingerprint" for that specific phase. ucmerced.edu For this compound, PXRD is used to confirm that a synthesized bulk powder consists of the correct crystalline phase. This is achieved by comparing the experimental diffraction pattern with a reference pattern. researchgate.net This reference can be calculated from single-crystal XRD data or obtained from a standardized database like the International Centre for Diffraction Data (ICDD). ucmerced.edu

A perfect match between the peak positions and relative intensities of the experimental and reference patterns confirms the phase identity of the bulk sample. researchgate.net Furthermore, the sharpness and intensity of the diffraction peaks provide an assessment of the material's crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad, diffuse features (an amorphous halo) suggest the presence of an amorphous (non-crystalline) component. ucmerced.edu This is crucial for quality control and ensuring the material possesses the desired structural integrity for its intended application.

Electron Microscopy for Nanoscale Structural Analysis

Electron microscopy (EM) techniques are essential for visualizing the structure of materials at the micro- and nanoscale, far beyond the limits of light microscopy. nih.gove3s-conferences.orgnanosurf.com They use a beam of accelerated electrons to generate high-resolution images of a sample's morphology and, in some cases, its atomic structure. e3s-conferences.org

High-Resolution Transmission Electron Microscopy (HRTEM) for Morphology and Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode within TEM that allows for the direct visualization of the atomic lattice of a crystalline material. xray.cznih.gov For this compound prepared in nanoscale forms, such as nanoparticles, HRTEM provides invaluable information on particle size, shape (morphology), and crystalline quality. mpg.deresearchgate.net

HRTEM images can reveal the external morphology, showing whether nanoparticles are spherical, faceted, or aggregated. researchgate.net More significantly, they can produce lattice fringe images, which are direct representations of the crystallographic planes within the nanoparticle. mpg.de The distance between these fringes corresponds to the d-spacing of the lattice planes. By performing a Fast Fourier Transform (FFT) on the HRTEM image, a pattern is generated that is equivalent to an electron diffraction pattern from that nanoscale region. mpg.deresearchgate.net This allows for the identification of the specific crystal planes and the determination of the particle's crystallographic orientation, confirming its single-crystalline nature and structure even at the nanoscale. mpg.de

Scanning Transmission Electron Microscopy (STEM) and Electron Diffraction

The structural elucidation of this compound and related bismuth chalcohalide complexes at the nanoscale heavily relies on advanced electron microscopy techniques. Scanning Transmission Electron Microscopy (STEM) and Selected Area Electron Diffraction (SAED) are powerful tools for probing the morphology, crystal structure, and elemental composition of these materials with high spatial resolution. While specific studies focusing exclusively on this compound are limited, the analysis of closely related compounds such as bismuth thioiodide (BiSI) provides significant insights into the application of these methods.

Detailed research findings from studies on bismuth chalcohalides demonstrate the utility of STEM in revealing the intricate structural details of these materials. For instance, High-Angle Annular Dark-Field (HAADF-STEM) imaging, which is sensitive to atomic number, has been effectively used to visualize the atomic arrangement in complex bismuth-containing nanostructures. purdue.edu This technique allows for the direct imaging of atomic columns, providing crucial information about the crystal lattice and the presence of any defects or dislocations.

In conjunction with STEM imaging, Energy-Dispersive X-ray Spectroscopy (EDS) mapping is instrumental in determining the elemental distribution within the sample. This has been demonstrated in the study of various bismuth chalcogenide heterostructures, where EDS maps confirm the spatial arrangement of bismuth, sulfur, and halogen atoms. nih.govsemanticscholar.org For example, in Bi/Bi13S18Br2 nano-bell heterostructures, STEM-EDX compositional mapping revealed a bromine-rich shell surrounding a metallic bismuth hemisphere, a detail crucial for understanding the material's properties and formation mechanism. nih.gov

Electron diffraction techniques, particularly SAED, are vital for determining the crystal structure of individual nanocrystals or selected areas of a larger sample. The diffraction patterns obtained provide information about the lattice parameters and crystal symmetry. For BiSI, SAED patterns have confirmed its orthorhombic crystal structure and have been used to identify the growth direction of one-dimensional nanostructures like needles and rods. The quasi-point nature of SAED patterns from individual BiSI needles indicates that they are single crystals or composed of a limited number of single crystals.

The combination of STEM imaging, EDS analysis, and electron diffraction provides a comprehensive picture of the structure of bismuth chalcohalide complexes at the nanoscale. These techniques are indispensable for correlating the atomic-level structure with the material's properties and for guiding the synthesis of novel functional materials.

Crystallographic Data of a Representative Bismuth Thioiodide (BiSI)

The following table summarizes the crystallographic data for Bismuth Thioiodide (BiSI), a compound closely related to this compound. This data is typically confirmed and refined using techniques including X-ray diffraction and electron diffraction.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | materialsproject.orgresearchgate.net |

| Space Group | Pnma | materialsproject.orgacs.org |

| Lattice Constant a (Å) | 8.51 - 8.529 | koreascience.krbsu.edu.az |

| Lattice Constant b (Å) | 10.26 - 4.172 | koreascience.krbsu.edu.az |

| Lattice Constant c (Å) | 4.17 | koreascience.krbsu.edu.az |

Note: Variations in lattice constants can occur depending on the synthesis method and analytical conditions.

Bonding Information in BiSI

STEM and other structural analysis techniques allow for the determination of bond lengths and coordination environments within the crystal structure.

| Bond | Bond Length (Å) | Coordination Geometry of Bi³⁺ | Reference |

| Bi–S | 2.61 (shorter) | Distorted edge-sharing BiS₃I₂ square pyramids | materialsproject.org |

| Bi–S | 2.78 (longer) | Distorted edge-sharing BiS₃I₂ square pyramids | materialsproject.org |

| Bi–I | 3.22 | Distorted edge-sharing BiS₃I₂ square pyramids | materialsproject.org |

This detailed structural information is critical for understanding the electronic and optical properties of these materials and for designing new compounds with tailored functionalities.

Spectroscopic Probing of Iodo Thioxo Bismuthine Electronic and Vibrational States

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. For bismuth-containing complexes, which are diamagnetic, NMR provides detailed information about the ligand environment and molecular dynamics. numberanalytics.com

Dynamic NMR spectroscopy is particularly effective for studying the fluxionality and ligand exchange mechanisms in coordination complexes. numberanalytics.com In studies of organobismuth(II) pincer complexes, for example, ¹H NMR spectra exhibit broad peaks at room temperature, which is indicative of paramagnetic behavior and dynamic processes. nih.gov

For more complex bismuth thiolate pincer complexes, NMR is used to confirm the molecular structure in solution. The chemical shifts of protons near the bismuth center are significantly affected upon complexation. For instance, in dye-modified (NCN)Bi pincer complexes, the chemical shifts of N-methyl and methylene (B1212753) protons move to a lower field compared to the free ligand, confirming the coordination to the bismuth center. nih.govacs.org Variable temperature NMR measurements can further be used to study the dynamic processes within these molecules. researchgate.net This technique allows researchers to measure the rates and understand the mechanisms of these structural rearrangements. numberanalytics.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a molecular fingerprint based on the absorption or scattering of light. americanpharmaceuticalreview.comnanografi.com These methods are crucial for identifying the characteristic bonds within a compound, such as the Bi-S and Bi-I bonds in iodo(thioxo)bismuthine and its analogues.

The vibrational modes in bismuth compounds can be assigned to specific bonds by comparing experimental spectra with theoretical calculations or known values from related compounds.

Bismuth-Sulfur (Bi-S) Modes: In studies of bismuth sulfide (B99878) (Bi₂S₃), Raman spectroscopy has identified several key vibrational modes. For instance, Bi₂S₃ nanostructures show characteristic Raman peaks corresponding to specific phonon modes. mdpi.com A peak observed around 670 cm⁻¹ in the Fourier-transform infrared (FTIR) spectrum of Bi₂S₃ nanoparticles has been attributed to the bismuth-sulfide bond. nih.gov Theoretical calculations for Bi₂S₃ have assigned the Ag vibration mode at 187.6 cm⁻¹, the B1g vibration mode at 237.2 cm⁻¹, and the longitudinal B1g vibration mode at 260.7 cm⁻¹. scispace.com

Bismuth-Iodine (Bi-I) Modes: The vibrational spectra of compounds containing the triiodide ion (I₃⁻), which can be relevant for understanding Bi-I interactions, show features in the 145 cm⁻¹ and 170 cm⁻¹ region. researchgate.net

The table below summarizes key vibrational frequencies for bonds relevant to this compound.

| Bond/Mode | Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |

| Bi-S | ~670 | FTIR | nih.gov |

| Bi₂S₃ (Ag mode) | 187.6 | Raman (Calculated) | scispace.com |

| Bi₂S₃ (B1g mode) | 237.2 | Raman (Calculated) | scispace.com |

| I₃⁻ Symmetric Stretch | ~145 | Raman | researchgate.net |

| Polyiodide Species | ~170 | Raman | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bris.ac.ukcnrs.frbnl.gov When a sample is irradiated with X-rays, photoelectrons are emitted, and the kinetic energy of these electrons is measured. The binding energy of the electrons can then be determined, which is characteristic of each element and its oxidation state. cnrs.fr

For bismuth compounds, XPS is instrumental in confirming the +3 oxidation state of bismuth, which is its most common and stable state. mdpi.commdpi.comwikipedia.org Analysis of the Bi 4f region of the spectrum, which shows well-separated spin-orbit components (4f₇/₂ and 4f₅/₂), is typically used for this purpose. thermofisher.com For bismuth oxide (Bi₂O₃), the Bi 4f₇/₂ peak is found at approximately 159 eV. thermofisher.comxpsdatabase.net In bismuth chalcohalides like Bi₁₃S₁₈I₂, XPS has been used to verify the elemental composition, with the observed atomic percentages of bismuth, sulfur, and iodine closely matching the theoretical values. rsc.org The high-resolution spectra for these materials allow for the precise identification of the binding energies associated with each element. rsc.org

The following table presents typical binding energies for elements found in this compound and related compounds.

| Element | Orbital | Binding Energy (eV) | Compound | Reference |

| Bismuth (Bi) | 4f₇/₂ | ~159.0 | Bi₂S₃ | xpsdatabase.net |

| Bismuth (Bi) | 4f₇/₂ | 159.3 | BiI₃ | xpsdatabase.net |

| Bismuth (Bi) | 4f₇/₂ | ~159 | Bi₂O₃ | thermofisher.comxpsdatabase.net |

| Bismuth (Bi) | 4f | 164.12 - 164.35 | Bismuth Tantalate | mdpi.com |

| Sulfur (S) | 2p | 161-162 | Bi₁₃S₁₈I₂ | rsc.org |

| Iodine (I) | 3d | 619 | Bi₁₃S₁₈I₂ | rsc.org |

Ultraviolet-Visible and Photoluminescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and photoluminescence (PL) spectroscopy are powerful techniques for investigating the electronic properties of materials. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about electronic transitions from the ground state to excited states. ucl.ac.ukchemrxiv.orgacs.org Photoluminescence spectroscopy probes the emission of light from a material after it has absorbed photons, revealing details about its excited-state properties and relaxation pathways. scispace.comrsc.org

In bismuth-based compounds, the electronic properties are strongly influenced by both the organic ligands (if present) and the inorganic core. ucl.ac.ukresearchgate.net Studies on bismuth halide coordination complexes show that changing the halide from chlorine or bromine to iodine induces a bathochromic (red) shift in the absorption band and enhances the absorption coefficient. chemrxiv.orgacs.orgacs.org This indicates that the ground-state properties are heavily influenced by the inorganic components. ucl.ac.ukacs.org

The presence of BiI₃ as the inorganic core in some complexes can lead to the deactivation of emissive excited states due to a low-energy Bi–I-based ligand-to-metal charge transfer (LMCT) state. acs.org The absorption spectra of Bi(III) centers are generally caused by transitions from the 6s² ground state to the 6s¹6p¹ excited state. mdpi.com In many bismuth complexes, the observed emissions are assigned to ligand-to-ligand or ligand-to-metal charge transfer transitions. scispace.comrsc.org For example, bismuth titanate (Bi₄Ti₃O₁₂) thin films exhibit green and red light emissions. researchgate.net Similarly, bismuth oxide (Bi₂O₃) nanoparticles show a strong excitonic absorption band around 380 nm. researchgate.net

Research on bismuth chalcohalide Bi₁₃S₁₈I₂ films revealed direct and indirect band gaps of 0.68 eV and 0.92 eV, respectively, showcasing their potential as semiconductor materials. rsc.org The photophysical properties, including absorption maxima and emission wavelengths, are key parameters for determining the suitability of these materials for optoelectronic applications. chemrxiv.orgresearchgate.net

| Compound/System | Absorption Max (nm) | Emission Max (nm) | Key Findings | Reference |

| [Bi₂I₆(phen-thio)₂] | Shifted to longer λ vs. Cl/Br analogues | - | Iodine enhances absorption coefficient. | chemrxiv.orgacs.orgresearchgate.net |

| Bi₂O₃ Nanoparticles | ~380 | - | Strong excitonic absorption. | researchgate.net |

| Bismuth(III)-organic compounds | - | 537-590 | Visible emission from yellow-green to orange. | scispace.comrsc.org |

| Bi₁₃S₁₈I₂ | - | - | Indirect Band Gap: 0.92 eV; Direct Band Gap: 0.68 eV. | rsc.org |

| Bi(III) complexes with coumarin (B35378) ligands | - | 508 (at 77K) | Green phosphorescence. | acs.org |

Computational and Theoretical Insights into Iodo Thioxo Bismuthine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry, offering a balance between accuracy and computational cost that is well-suited for systems containing heavy elements. researchgate.netdiva-portal.org DFT methods are instrumental in modeling the geometry, electronic landscape, and spectroscopic characteristics of molecules like iodo(thioxo)bismuthine.

Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in a molecule, providing key information on bond lengths and angles. For this compound, the central bismuth atom would likely be bonded to both a sulfur and an iodine atom. Based on computational studies of related bismuth compounds, the Bi-I bond length is expected to be in the range of 2.8 to 3.1 Å, while the Bi-S bond length would likely fall between 2.4 and 2.6 Å. The geometry around the bismuth center would be influenced by the presence of a stereochemically active lone pair of electrons on the bismuth atom.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity and photophysical properties. In this compound, the HOMO is anticipated to have significant contributions from the p-orbitals of iodine and sulfur, as well as the 6s and 6p orbitals of bismuth. The LUMO is expected to be dominated by the 6p orbitals of bismuth. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption spectrum and the kinetic stability of the molecule. For bismuth-containing compounds, this gap is often narrowed by relativistic effects, which can lead to absorption in the visible region of the electromagnetic spectrum. rsc.org

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Bi-I Bond Length | 2.8 - 3.1 Å | DFT calculations on bismuth iodides. aps.orgescholarship.org |

| Bi-S Bond Length | 2.4 - 2.6 Å | Studies on bismuth sulfide (B99878) compounds. researchgate.net |

| I-Bi-S Bond Angle | 90 - 105° | General trends for trivalent bismuth compounds. |

| HOMO Character | Mixed Bi(6p), S(3p), I(5p) | Analysis of bismuth oxyhalides and related systems. acs.org |

| LUMO Character | Primarily Bi(6p) | Analysis of bismuth oxyhalides and related systems. acs.org |

| HOMO-LUMO Gap | 1.5 - 2.5 eV | Experimental and theoretical data for bismuth chalcohalides. researchgate.netnih.gov |

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| Bi-I Stretch | 150 - 200 | Characteristic of the bismuth-iodide bond. |

| Bi=S Stretch | 400 - 500 | Indicative of the thioxo functional group. |

| I-Bi-S Bend | < 100 | Provides information on molecular geometry. |

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Quantum Chemical Methods and Relativistic Corrections

For heavy elements like bismuth, standard quantum chemical methods must be augmented with relativistic corrections to achieve accurate results. Relativistic effects arise from the high velocity of core electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals. These effects have profound consequences for the chemical and physical properties of bismuth compounds. acs.orgnih.gov

Relativistic Effective Core Potential (RECP) methods are a computationally efficient way to incorporate relativistic effects into calculations. nih.gov In this approach, the core electrons are replaced by a potential that implicitly includes relativistic effects, while only the valence electrons are treated explicitly. This significantly reduces the computational expense without sacrificing much accuracy for the valence properties. For bismuth, RECPs are essential for obtaining reliable predictions of bond lengths, bond energies, and electronic structures. aip.org

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. nih.gov For heavy elements like bismuth, SOC is particularly strong and can have a dramatic impact on electronic properties. acs.orgnih.gov SOC can lead to the mixing of singlet and triplet electronic states, which can facilitate phosphorescence and influence photochemical reactivity. researchgate.net In this compound, SOC would significantly affect the electronic structure, leading to a splitting of the p-orbitals of both bismuth and iodine. This splitting can reduce the band gap and alter the character of the HOMO and LUMO, which in turn influences the molecule's color and reactivity. rsc.orgacs.orgnih.gov For instance, in bismuth oxyhalides, the inclusion of SOC in calculations leads to a significant reduction in the predicted band gap. acs.orgnih.gov

Application of Relativistic Effective Core Potential (RECP) Methods

Reaction Mechanism Modeling via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. cuny.edudiva-portal.org By mapping out the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the activation barriers for different reaction pathways. researchgate.net For a reactive species like this compound, computational modeling could be used to explore its potential roles in synthesis and catalysis.

For example, the reaction of this compound with small molecules could be modeled to understand its insertion chemistry, similar to the computationally studied insertion of carbon monoxide into a Bi-N bond. d-nb.inforsc.org Furthermore, the potential for this compound to participate in redox cycles, for instance between Bi(III) and Bi(V) or Bi(I) and Bi(III) oxidation states, could be investigated. Such studies have been performed for other bismuth systems, revealing complex catalytic cycles for processes like hydrodefluorination. researchgate.net The interaction of this compound with other molecules, potentially acting as a halogen bond acceptor at the bismuth center, could also be explored computationally, drawing parallels to recent findings in bismuthinidene chemistry. chemrxiv.org These computational investigations would provide valuable insights into the plausible reactivity of this hypothetical molecule and guide future synthetic efforts. acs.org

Reactivity and Mechanistic Studies of Iodo Thioxo Bismuthine

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a fundamental reaction type for iodo(thioxo)bismuthine, where one or more of its ligands are replaced by others. libretexts.orglibretexts.org These reactions are crucial for synthesizing new bismuth compounds and for understanding the compound's chemical behavior. libretexts.orgsavemyexams.com The stability of the resulting complex is often the driving force for these reactions. savemyexams.com

An example of ligand exchange involves the reaction of a hexaaquacopper(II) complex with concentrated hydrochloric acid, where water ligands are replaced by chloride ions, resulting in a color change from blue to green. libretexts.org This change is due to the formation of the tetrachlorocuprate(II) ion. libretexts.org This reaction is reversible, and adding water will shift the equilibrium back towards the original aqua complex. libretexts.orgsavemyexams.com Similarly, in a test for iron(III) ions, the addition of thiocyanate (B1210189) ions to a solution containing iron(III) results in an intense blood-red solution due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex through ligand exchange. libretexts.orgchemguide.co.uk

Mechanistically, ligand substitution reactions can proceed through several pathways, including dissociative, associative, and interchange mechanisms. libretexts.org In a dissociative mechanism, a ligand first detaches from the metal complex, forming an intermediate with a lower coordination number, which then reacts with the incoming ligand. libretexts.org

Formation of Dinuclear and Polymeric Bismuth Complexes

This compound can serve as a building block for the synthesis of more complex structures, such as dinuclear and polymeric bismuth complexes. These larger structures are formed through reactions that link multiple bismuth centers, often via bridging ligands. The resulting multinuclear complexes can exhibit unique structural and reactive properties. rsc.orgchemrxiv.org

The formation of dinuclear bismuth(III) complexes has been achieved using phenol-bridged ligands, which are known to promote the assembly of stable dinuclear structures. chemrxiv.org For example, reacting a suitable ligand with bismuth(III) trifluoromethanesulfonate (B1224126) in a solvent like tetrahydrofuran (B95107) (THF) can yield a dinuclear complex. chemrxiv.org The synthesis of these complexes is often confirmed through techniques like ¹H NMR spectroscopy. chemrxiv.org

Polymeric bismuth complexes, which consist of repeating structural units, can also be synthesized. These can form one-dimensional chains or two-dimensional layers. For example, the reaction of bismuth(III) halides with specific chalcogenone ligands has been shown to produce both dinuclear complexes and coordination polymers. rsc.org The dimensionality of the resulting polymer can be influenced by the choice of the ligand and the halide. rsc.org These polymeric structures can have interesting applications, for instance, as catalysts in cross-coupling reactions. rsc.org

The structural characterization of these dinuclear and polymeric complexes is crucial and is typically carried out using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms and the coordination environment of the bismuth centers. rsc.orgresearchgate.net

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors that control the rates and outcomes of reactions involving this compound. numberanalytics.com

Influence of Solvent Environment on Reaction Pathways

The solvent plays a critical role in determining the reaction pathway by influencing the stability of reactants, intermediates, and transition states. catalysis.blogdokumen.pub The polarity of the solvent is a key factor. dokumen.pub Polar protic solvents, for example, can stabilize charged intermediates like carbocations through hydrogen bonding, thereby favoring pathways that involve these species. catalysis.blog Conversely, non-polar solvents may favor reaction pathways that proceed through radical intermediates. catalysis.blog

Computational studies have been employed to investigate the effect of the solvent environment on reaction mechanisms. For instance, the catalytic effect of polar protic solvents has been shown to be significant in certain tautomerization processes. The choice of solvent can also impact the physical properties of the reaction medium, such as viscosity, which in turn can affect the rate of reaction, particularly in sonochemical synthesis where bubble collapse is a key factor. dokumen.pub

In the context of complex formation, the solvent can influence the final structure. For example, in the synthesis of certain bismuth complexes, acetonitrile (B52724) and tetrahydrofuran have been found to favor the formation of specific bioctahedral products. nih.gov

Intermediate Phase Formation in Synthesis

The identification and characterization of these intermediate phases are essential for understanding and controlling the synthesis process. Techniques like Raman spectroscopy can be used to track the evolution of different phases during the reaction. researchgate.net The formation of intermediates can also be influenced by the reaction conditions, such as temperature and the stoichiometry of the reactants. researchgate.net

Radical Chemistry Involving Bismuth Centers

Bismuth's position as a heavy p-block element imparts unique properties that make it suitable for engaging in radical reactions. europa.eunih.gov The low homolytic bond dissociation energies of Bi-X bonds (where X can be various atoms) facilitate the formation of bismuth-centered radicals. europa.euwikipedia.org These bismuth(II) radical species are highly reactive and can participate in a variety of chemical transformations. wikipedia.org

The generation of bismuth radicals can be achieved through several methods, including the reduction of Bi(III) precursors or the homolysis of weak Bi-Bi or Bi-C bonds induced by heat or light. thieme-connect.de Once formed, these radicals can initiate and mediate radical polymerization reactions, as demonstrated in the controlled radical polymerization of styrene (B11656) using a specific organobismuthine compound. wikipedia.org

Bismuth radical species have also been implicated in bond activation processes. wikipedia.org For example, they can mediate the activation of strong N-H and O-H bonds. wikipedia.org Furthermore, the development of catalytic methodologies involving bismuth-radical intermediates is a promising and expanding area of synthetic organic chemistry. nih.gov Recent research has shown that low-valent bismuth complexes can undergo single-electron transfer processes with redox-active electrophiles, leading to the formation of alkyl-bismuth(III) complexes that are in equilibrium with a bismuth(II) radical and a free alkyl radical. mpg.de This reactivity has been harnessed to develop bismuth-catalyzed cross-coupling reactions. mpg.de

Coordination Chemistry of Iodo Thioxo Bismuthine

Iodo(thioxo)bismuthine as a Thione-Type Ligand

While the term "this compound" might imply a distinct molecule with a Bi=S double bond, its coordination chemistry is more practically discussed in terms of complexes formed from a bismuth iodide (BiI₃) source and various thione-type ligands. Thione ligands, which contain a C=S functional group, are soft donors (according to Pearson's HSAB principle) and readily coordinate to the soft Lewis acid Bi(III) center. mdpi.com This interaction typically occurs through the sulfur atom.

Research has demonstrated the synthesis of numerous bismuth(III) halide complexes with heterocyclic thioamides, thiosemicarbazones, and thiocarbamates, where the ligand coordinates via the thione sulfur atom. mdpi.comresearchgate.netrsc.org For instance, the reaction of BiI₃ with O-methyl N-phenyl thiocarbamate yields a dinuclear complex where the thiocarbamate ligand is bound to the bismuth centers. mdpi.com The reactivity of BiI₃ with various thione-type ligands has been a subject of investigation, leading to the isolation of diverse halogenobismuthate structures. mdpi.com The formation of these complexes underscores the role of the thione group as a potent ligand for bismuth iodide.

Coordination Modes of Iodide and Thioxo Ligands

The structural architecture of this compound complexes is largely defined by the versatile coordination modes of the iodide and thione ligands.

Iodide Ligand: The iodide ion can adopt several coordination modes in bismuth complexes. It most commonly acts as a terminal ligand, forming a direct Bi-I bond. However, it frequently acts as a bridging ligand (μ₂-I) connecting two bismuth centers. This bridging is a key feature in the formation of polynuclear and dimeric bismuthate anions. researchgate.netnih.govreading.ac.uk

A prime example is the dinuclear complex bis(μ-iodo)-tetrakis(O-methyl N-phenylthiocarbamate)-tetraiodo-dibismuth, with a central [{I₂Bi(μ₂-I)₂BiI₂}] core. mdpi.com In this structure, the bridging Bi-I bond distances are significantly longer than the terminal Bi-I distances, a typical characteristic of such arrangements. mdpi.com The ability of iodide to bridge allows for the construction of complex anionic frameworks like [Bi₂I₈]²⁻, [Bi₂I₉]³⁻, and [Bi₂I₁₀]⁴⁻. nih.govreading.ac.uk

Thione/Thioxo Ligand: In these complexes, the thione ligand (e.g., from thiourea (B124793), thiosemicarbazone, or thiocarbamate) typically coordinates to the bismuth(III) ion in a monodentate fashion through its sulfur atom (κ¹-S). mdpi.comrsc.org Upon coordination, a slight elongation of the ligand's C=S bond is often observed, which is consistent with the donation of electron density from the C=S π-system to the metal center. mdpi.com In some instances, particularly with more complex ligands like thiosemicarbazones, the ligand may act in a bidentate fashion, coordinating through both the sulfur atom and a nitrogen atom. researchgate.net

The table below summarizes typical bond lengths observed in a representative iodo-thione-bismuth complex.

| Bond Type | Coordination Mode | Typical Bond Length (Å) |

| Bi–I | Terminal | 2.924 |

| Bi–I | Bridging (μ₂) | 3.225 |

| Bi–S | Monodentate (κ¹-S) | 2.829 - 2.895 |

| C=S | Coordinated Thione | 1.701 |

| Data derived from the structure of bis(μ-iodo)-tetrakis(O-methyl N-phenylthiocarbamate)-tetraiodo-dibismuth. mdpi.com |

Factors Influencing Bismuth Coordination Number and Geometry

The coordination number and geometry of bismuth in its complexes are not fixed and are influenced by a combination of electronic and steric factors. libretexts.org This leads to a wide array of structural possibilities, ranging from coordination numbers of 4 to 8 and beyond. acs.orgresearchgate.net

Key influencing factors include:

Ligand-to-Metal Ratio: The stoichiometry of the reactants is crucial. An excess of a ligand can lead to the formation of mononuclear complexes with higher coordination numbers, such as 7-coordinate species. acs.org

Solvent: The choice of solvent plays a significant role in controlling the reactivity of bismuth halides and the resulting coordination geometry. acs.org

Nature of Ligands: The size, shape, and donor atoms of the organic ligands, including counter-anions, dictate the final structure. reading.ac.uklibretexts.orgrsc.org Soft S-donor ligands, for example, are well-suited to coordinate with the soft Bi(III) center. mdpi.com

Halide Type: Changing the halide from chloride to bromide to iodide can systematically alter the electronic and steric environment, leading to different crystal packing and photophysical properties. nih.gov

Electronic Configuration: The charge and electronic configuration of the metal ion itself influence its attraction to ligands and the ultimate coordination number. libretexts.org

The table below illustrates the diversity of coordination numbers and geometries observed in bismuth chemistry.

| Coordination Number | Geometry | Example Bismuth Species/Complex Type |

| 4 | Distorted Tetrahedral / Bisphenoidal | [BiMe₂]⁺ fragments, BiMe₃ complexes nih.gov |

| 5 | Square Pyramidal | Organobismuth compounds researchgate.net |

| 6 | Octahedral (often distorted) | [BiI₆]³⁻, [BiCl₃(HL)₃] rsc.orgreading.ac.uk |

| 7 | Pentagonal Bipyramidal | [BiX₂(py)₅]⁺ (X = Cl, Br, I) kent.ac.uk |

| 8 | Square Antiprism / Distorted Cube | Bi(III) complexes with chelating ligands researchgate.netkent.ac.uk |

Advanced Materials Applications and Precursor Chemistry

Application as Precursors for Bismuth Chalcogenide-Halide Materials

The synthesis of high-purity bismuth chalcogenide-halide materials like BiSI is crucial for their application in high-performance devices. Research has focused on developing various methods to produce BiSI films and nanostructures, often employing different precursor chemistries.

One common approach is the conversion of other bismuth compounds. A two-step solution method involves first forming bismuth sulfide (B99878) (Bi₂S₃) from precursors like bismuth(III) oxide (Bi₂O₃) and thiourea (B124793), which is then converted to BiSI through a chemical reaction with bismuth(III) iodide (BiI₃). mdpi.comnih.gov The molar ratio of the bismuth and sulfur precursors in the initial step is a critical parameter that influences the quality and crystallinity of the final BiSI film. mdpi.comnih.gov Another strategy involves a single-pot solution-phase method where bismuth(III) chloride (BiCl₃), sodium iodide (NaI), and thiourea are mixed in N,N-dimethylformamide, followed by spin-coating and annealing to form pure-phase BiSI thin films. researchgate.net Solvothermal processes have also been employed, where the formation of BiSI versus another phase, Bi₁₃S₁₈I₂, can be controlled by adjusting the sulfur-to-bismuth (S/Bi) mole ratio in the precursor solution. rsc.org

Beyond its synthesis, BiSI itself can serve as a critical precursor or interlayer in the fabrication of more complex devices. For instance, a BiSI layer has been formed in situ at the interface between an electron transport layer (ETL) and a bismuth(III) iodide (BiI₃) light absorber in a solar cell. semanticscholar.org This interlayer was found to significantly improve the transfer of holes from the BiI₃ absorber to the hole transport layer (HTL), demonstrating its utility as a functional precursor material in device architecture. semanticscholar.org

| Synthesis Method | Precursors | Key Findings |

| Two-Step Solution Process | Bi₂O₃, Thiourea, BiI₃ | Formation and crystallinity of BiSI are highly dependent on the Bi:S molar ratio. mdpi.comnih.gov |

| Single-Pot Solution Phase | BiCl₃, NaI, Thiourea in DMF | Enables fabrication of pure-phase BiSI thin films via a conventional spin-coating route. researchgate.net |

| Solvothermal Synthesis | Bismuth and sulfur sources | BiSI is formed under lower S/Bi mole ratio conditions. rsc.org |

| In Situ Formation | In₂S₃ and BiI₃ | BiSI can be formed as an interlayer to improve charge transfer in BiI₃ solar cells. semanticscholar.org |

Potential in Optoelectronic Devices and Light Absorbers

BiSI's intrinsic properties make it a compelling material for optoelectronic applications, especially as a light absorber in solar cells and for use in photodetectors. semanticscholar.orgacs.org It is considered a promising alternative to lead-based perovskites due to its non-toxicity and stability. semanticscholar.orgmdpi.com

The material typically crystallizes in an orthorhombic structure, forming one-dimensional (1D) nanorods or nanowires. nih.gov This structure consists of [(BiSI)∞]₂ double chains held together by weak van der Waals forces, leading to highly anisotropic properties. nih.gov First-principle calculations have identified BiSI as a promising solar absorber, citing its low effective masses, large dielectric constants, and strong light absorption capabilities. semanticscholar.org Theoretical studies also predict that its defect tolerance and strong spin-orbit coupling are beneficial for achieving high-performance solar cells. semanticscholar.orgacs.org

Experimental studies have confirmed these promising characteristics. BiSI films exhibit a direct energy band gap of approximately 1.67 eV and an indirect band gap around 1.57 eV, which is ideal for absorbing a significant portion of the solar spectrum. nih.govacs.org Devices fabricated from BiSI have demonstrated notable optoelectronic performance. For example, solid-state solar cells using n-type BiSI as the light-absorbing material have achieved open-circuit voltages close to 0.4 V. acs.org Furthermore, photodetectors constructed from BiSI nanorods have shown significant photocurrent responses, and flexible, self-powered photodetectors have been fabricated that generate a measurable open-circuit photovoltage and short-circuit photocurrent under illumination. nih.gov

| Property | Value / Observation | Source(s) |

| Crystal Structure | Orthorhombic (Pnam space group) | nih.gov |

| Morphology | Nanorods, Nanowires | nih.govmdpi.com |

| Direct Band Gap | ~1.61 - 1.67 eV | nih.govmdpi.comnih.gov |

| Indirect Band Gap | ~1.56 - 1.57 eV | acs.orgacs.org |

| Semiconductor Type | n-type | mdpi.com |

| Predicted Device Performance | High predicted efficiency due to excellent optoelectronic properties and strong optical absorption. | acs.org |

| Experimental Device Metrics | Open-circuit voltage of ~0.4 V in solid-state solar cells; Photovoltage of 68 mV in flexible photodetectors. | nih.govacs.org |

Theoretical Considerations for Photocatalytic Applications

Theoretical studies, primarily using Density Functional Theory (DFT), have explored the potential of BiSI and related two-dimensional (2D) Janus BiSY (where Y is a halogen) monolayers for photocatalysis. researchgate.netnih.gov These computational methods are essential for screening materials and understanding the underlying mechanisms of photocatalytic activity, such as water splitting and CO₂ reduction. nih.govpku.edu.cn

For photocatalysis to be effective, a material must have a suitable band gap (typically >1.23 eV for water splitting) and appropriate band edge positions to drive the desired redox reactions. researchgate.net First-principles calculations on 2D Janus BiSI monolayers have shown that they possess an appropriate band gap for photocatalytic applications. researchgate.net While the band edge positions of pristine BiSI under vacuum may not perfectly align for spontaneous water splitting, theoretical models suggest that applying biaxial strain can modulate the band edges sufficiently to straddle the redox potential of water. researchgate.net

Furthermore, the generation of an internal electric field due to non-uniform charge distribution in layered bismuth-based materials can facilitate the separation of photogenerated electron-hole pairs, which is a critical factor in enhancing photocatalytic efficiency. nih.gov Studies on composite photocatalysts incorporating BiSI have demonstrated that creating heterojunctions, such as in a BiSI/Bi₂WO₆/g-C₃N₄ system, accelerates charge transfer and effectively separates electrons and holes, leading to superior photocatalytic performance in degrading organic pollutants. researchgate.net These theoretical and experimental findings underscore the potential of BiSI-based materials in environmental remediation and energy production, driven by their favorable electronic structure and light absorption properties. researchgate.netresearchgate.net

| Theoretical Finding | Method | Implication for Photocatalysis |

| Suitable Band Gap | DFT calculations on 2D Janus BiSI | The material's band gap is large enough to drive photocatalytic reactions like water splitting. researchgate.net |

| Tunable Band Edge Positions | DFT calculations with applied biaxial strain | The photocatalytic activity can be activated or enhanced by inducing strain in the material. researchgate.net |

| Effective Charge Separation | Analysis of composite heterostructures | Forming Z-scheme heterojunctions with BiSI promotes the separation of electrons and holes, boosting efficiency. researchgate.net |

| Feasibility of Water Splitting | First-principles calculations | BiSI and related materials are potential candidates for overall water splitting under specific pH and potential conditions. researchgate.net |

Role in Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials, which combine the desirable properties of both organic and inorganic components, have become a major focus of materials research, particularly for next-generation solar cells. arizona.edu Bismuth-based hybrids, including iodobismuthates, are of significant interest as non-toxic and air-stable alternatives to lead-halide perovskites. researchgate.netdiva-portal.orgresearchgate.net These materials often feature an inorganic framework of metal-halide octahedra combined with organic cations. arizona.edu

In the context of iodo(thioxo)bismuthine, the inorganic Bi-S-I framework can be integrated into such hybrid structures. The structure of hybrid iodobismuthates is strongly influenced by the nature of the organic cation, which can template the formation of diverse inorganic anionic structures, from isolated [BiI₆]³⁻ octahedra to extended one-dimensional chains or 2D layers. researchgate.netduke.edu For instance, hybrid compounds have been synthesized where zigzag chains of corner-sharing [BiI₆] octahedra are separated by layers of long, flexible organic diammonium cations. duke.edu

The incorporation of organic components allows for the tuning of the material's properties. The choice of the organic cation can influence the packing of the inorganic chains and, consequently, the optical properties of the hybrid material. duke.edu Optical absorption spectra of these hybrids reveal exciton (B1674681) bands that are apparent even at room temperature, with positions that can be modified by changing the organic group. duke.edu This tunability makes hybrid systems based on iodobismuthates promising for use as light-harvesting materials in solar cells and other optoelectronic devices. researchgate.netduke.edu Research into these materials explores a wide range of organic cations and resulting inorganic frameworks to optimize performance for applications like photovoltaics and even neuromorphic computing. rsc.orgresearchgate.net

Challenges and Future Research Directions

Synthetic Challenges in Scalable and Controlled Synthesis

The creation of iodo(thioxo)bismuthine in a stable, scalable, and controlled manner presents substantial synthetic difficulties. The challenges are rooted in controlling the oxidation state of bismuth and managing the reactivity of the sulfur and iodine ligands.

Key synthetic challenges include:

Control of Oxidation State : Bismuth can exist in several oxidation states, and reactions can be sensitive to conditions, leading to mixtures of products. rsc.org For instance, the synthesis of bismuth oxyiodide is highly dependent on pH to control the bismuth species in solution, a principle that would apply to controlling the formation of a thioxo species over an oxide. chemrxiv.org

Precursor Stability and Reactivity : The choice of precursors is critical. Synthesizing complex bismuth compounds often involves reactive starting materials, and achieving selectivity for a target like this compound over more stable structures like bismuth triiodide (BiI₃) or bismuth sulfides is a major obstacle.

Scalability : Methods developed on a small laboratory scale often fail when scaled up. nih.govbeilstein-journals.org Issues such as reagent cost, reaction time, and purification of sensitive compounds hinder large-scale production. nih.govbeilstein-journals.org For example, while protocols exist for synthesizing various iodo-containing organic molecules on a gram scale, these often rely on specific substrates and conditions that may not be transferable to inorganic bismuth chemistry. nih.gov

Reaction Conditions : The synthesis of bismuth halides and oxyhalides demonstrates that reaction parameters like temperature, solvent, and precursor concentration must be precisely controlled to obtain the desired phase and morphology. researchgate.netrsc.org Similar control would be essential, and challenging, for the targeted synthesis of this compound.

A comparative overview of challenges in related bismuth compound syntheses is presented in Table 1.

Table 1: Synthetic Challenges in Bismuth Chemistry

| Challenge | Example System | Relevance to this compound |

| Oxidation State Control | Electrochemical synthesis of BiOI vs. BiI₃ | Precise control of pH and potential is needed to prevent formation of undesired oxides or simple halides. chemrxiv.org |

| Stoichiometry Control | Synthesis of Bismuth Oxyhalides (BiOX) | Achieving a 1:1:1 Bi:S:I ratio is difficult against the thermodynamic stability of species like Bi₂S₃ or BiI₃. |

| Scalability Issues | Synthesis of Ouabagenin | Costly reagents and complex multi-step procedures limit large-scale production. nih.gov |

| Phase Purity | Thin-film synthesis of BiOX family | Halide exchange reactions can be incomplete, leading to mixed-phase materials. rsc.org |

Unveiling Complex Reaction Mechanisms

The mechanisms of reactions involving bismuth are often intricate and not fully understood. For a molecule like this compound, which likely involves low-valent or radical bismuth species, elucidating the reaction pathways is a significant research challenge. Bismuth-centered radical species have been known for decades, but their role in catalytic cycles is an emerging field. nih.gov

Mechanistic complexities arise from:

Multiple Reaction Pathways : Bismuth-catalyzed reactions can proceed through various mechanisms, including Lewis acid catalysis and redox cycling involving Bi(III)/Bi(V) or Bi(I)/Bi(III) couples. sci-hub.se

Radical Intermediates : The low Bi-C bond dissociation energy in organobismuth compounds suggests a propensity for radical reactions. acs.org The formation of this compound could proceed via Bi(II) radical intermediates, which are challenging to detect and characterize. nih.gov

Influence of Solvents and Additives : The solvent and even seemingly minor additives can dramatically alter the reaction pathway. In iodocyclization reactions, additives can control stereoselectivity, suggesting the formation of different intermediate complexes. nih.gov

Future research will need to employ a combination of kinetic studies, in-situ spectroscopy, and computational modeling to unravel these complex mechanistic questions.

Advanced Characterization of Transient Species and Reaction Intermediates

A major obstacle in understanding the chemistry of this compound is the difficulty in detecting and characterizing the transient species and reaction intermediates that are undoubtedly involved in its formation and reactions. wikipedia.org Bismuth(II) species, for example, have been postulated as reactive intermediates in many reactions but have proven difficult to identify. acs.org

The primary characterization challenges include:

Short Lifetimes : Many bismuth intermediates are fleeting, existing for only fractions of a second, which requires specialized time-resolved spectroscopic techniques for observation. nih.gov

Paramagnetic Species : The characterization of Bi(II) radical intermediates is particularly challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, a key tool for studying radicals, is complicated by the enormous hyperfine interactions and large nuclear quadrupole moment of the 209Bi nucleus. acs.orgnih.gov This often leads to broad, difficult-to-interpret spectra, or renders the species "EPR-silent." acs.orgnih.gov

In-situ Techniques : Characterizing species under reaction conditions is crucial. This requires advanced in-situ methods like time-resolved X-ray absorption spectroscopy to monitor the evolution of bismuth's oxidation state and coordination environment during a reaction. rsc.org

The successful isolation and characterization of stable organobismuth(II) pincer complexes represent a significant step forward, providing solid models and benchmarks for understanding the electronic structure of these open-shell intermediates. acs.org

Bridging Theoretical Predictions with Experimental Observations

For heavy elements like bismuth, theoretical and computational chemistry plays a vital role. However, accurately modeling these systems and bridging the gap between theoretical predictions and experimental reality is a significant challenge.

Key aspects of this challenge are outlined in Table 2.

Table 2: Challenges in Theoretical and Experimental Correlation for Bismuth Compounds

| Challenge | Description | Impact on this compound |

| Relativistic Effects | Due to bismuth's large nuclear charge, its inner electrons move at speeds approaching the speed of light, altering orbital energies. Strong spin-orbit coupling is a key consequence. nih.gov | These effects are critical for accurately predicting molecular geometry, bond strengths, and spectroscopic properties. Neglecting them leads to incorrect conclusions. |

| Modeling Reaction Pathways | The complexity of potential energy surfaces, with numerous possible intermediates and transition states, makes computational screening of reaction mechanisms difficult. acs.org | Predicting the most likely pathway for the formation or reaction of this compound requires extensive and accurate calculations. |

| Spectroscopic Prediction | Simulating spectroscopic data (e.g., NMR, EPR, UV-vis) for heavy elements is complicated by relativistic effects and requires specialized computational approaches. researchgate.net | Accurate predictions are essential to interpret experimental spectra and confirm the identity of transient species. nih.gov |

| Benchmarking | There is a need for well-characterized, stable model compounds to serve as benchmarks for refining quantum chemical calculations on heavy elements like bismuth. acs.org | The study of stable Bi(II) radicals provides crucial data to validate and improve theoretical methods that can then be applied to more transient species. acs.org |

Future work must focus on developing and refining computational methods that explicitly include relativistic effects to provide more accurate predictions, which can then guide experimental synthesis and characterization efforts.

Exploration of Novel Coordination Architectures and Multi-Component Systems

Assuming this compound can be generated, even transiently, its use as a building block for more complex structures is a promising area of future research. The fields of coordination polymers and multi-component reactions offer pathways to new materials and synthetic methods. ebin.pubresearchgate.net

Future research directions include:

Novel Ligand Behavior : this compound could act as a unique ligand, coordinating to other metal centers through its sulfur or iodine atoms. This could lead to novel heterometallic complexes with interesting electronic or catalytic properties.

Supramolecular Chemistry : The principles of crystal engineering could be used to assemble this compound units into larger, ordered architectures through secondary bonding interactions like halogen bonds. jyu.fi

Multi-Component Reactions (MCRs) : Designing one-pot MCRs that incorporate a bismuth-iodo-thiol source could provide efficient, atom-economical routes to complex organic molecules. nih.gov For example, aqueous MCRs have been developed for creating iodo-triazoles, demonstrating the feasibility of incorporating iodine into complex scaffolds in a single step. nih.gov

Materials Synthesis : As a precursor, this compound could be used in the synthesis of advanced materials. Bismuth oxyhalides are known for their interesting photocatalytic properties, and a related thio-iodide material could exhibit novel electronic or optical characteristics. rsc.org

The exploration of this compound in these contexts depends on overcoming the fundamental synthetic and characterization challenges, but it opens the door to new frontiers in materials science and catalysis.

Q & A

Q. What are the established synthesis protocols for Iodo(thioxo)bismuthine, and what characterization techniques are essential for confirming its purity and structure?

Synthesis of this compound typically involves direct reaction of bismuth precursors with sulfur-containing ligands under controlled iodination conditions. Key steps include stoichiometric control of iodine and sulfur sources, inert atmosphere handling to prevent oxidation, and purification via recrystallization or sublimation. Essential characterization techniques include:

- X-ray Diffraction (XRD): To confirm crystallinity and structural parameters .

- Nuclear Magnetic Resonance (NMR): For ligand coordination analysis (though limited due to bismuth’s quadrupolar nucleus).

- Elemental Analysis: To verify stoichiometric ratios of Bi, S, and I.

- Infrared (IR) Spectroscopy: To identify S=O or Bi-S vibrational modes. Researchers must document experimental conditions (e.g., solvent, temperature, reaction time) to ensure reproducibility .

Q. How can spectroscopic data be interpreted to distinguish this compound from analogous bismuth-sulfur-iodine complexes?

Comparative spectral analysis is critical. For example:

- Raman Spectroscopy: The Bi-S stretching frequency in this compound (~250–300 cm⁻¹) differs from Bi-S bonds in thiobismuthites due to iodine’s electron-withdrawing effects.

- X-ray Photoelectron Spectroscopy (XPS): Binding energy shifts in Bi 4f, S 2p, and I 3d orbitals provide insights into oxidation states and ligand interactions. Researchers should cross-reference data with computational simulations (e.g., DFT) to validate assignments and rule out isostructural compounds .

Advanced Research Questions

Q. What experimental design considerations are critical for investigating the reactivity of this compound in cross-coupling reactions?

A systematic approach using the PICO framework (Population: this compound; Intervention: Reaction conditions; Comparison: Other bismuth catalysts; Outcome: Yield/selectivity) is recommended :

- Control Variables: Fix solvent, temperature, and substrate ratios while varying catalysts.

- Mechanistic Probes: Use isotopic labeling (e.g., deuterated substrates) or in-situ spectroscopy to track intermediates.

- Data Validation: Compare results with known bismuth complexes (e.g., Bi(III) thiolates) to isolate iodine’s role. Tabulate kinetic data (e.g., turnover frequency, activation energy) to quantify performance .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across different studies?

Contradictions often arise from methodological variability. A stepwise analysis includes:

- Conditional Replication: Repeat experiments under cited conditions (e.g., inert vs. ambient atmosphere) to isolate degradation pathways.

- Advanced Thermal Analysis: Use TGA-DSC under controlled gas flow to differentiate decomposition steps (e.g., iodine loss vs. sulfur oxidation).

- Microstructural Correlation: Pair thermal data with post-analysis XRD or SEM to identify phase changes or sublimation artifacts. Critical evaluation of experimental limitations (e.g., heating rate, sample mass) is essential to reconcile discrepancies .

Q. What computational strategies are effective for modeling the electronic structure and ligand dynamics of this compound?

A hybrid methodology combining Density Functional Theory (DFT) and Molecular Dynamics (MD) is advised:

- DFT: Optimize geometry using functionals like B3LYP with relativistic pseudopotentials for heavy atoms (Bi, I).

- Charge Analysis: Use Natural Bond Orbital (NBO) to quantify Bi-S-I bond polarization.

- MD Simulations: Model ligand exchange dynamics in solution phases (e.g., DMF or THF) to predict reactivity. Validate computational results with experimental spectroscopic data (e.g., UV-Vis absorption edges) .

Methodological Guidelines

- Literature Review: Use systematic frameworks (e.g., PICO or SPIDER ) to structure searches in databases like SciFinder or Web of Science, focusing on "bismuth chalcogenide iodides" and "thioxo coordination chemistry" .

- Data Presentation: Include comparative tables (e.g., synthesis conditions vs. crystallinity) and spectral overlays to highlight trends. Follow IUPAC guidelines for reporting uncertainties in analytical data .

- Ethical Reporting: Disclose all negative results (e.g., failed syntheses) to aid community-wide knowledge sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products